

Ponesimod-d4: A Comprehensive Technical Guide on its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod-d4 is the deuterated analog of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a compound. This guide provides an in-depth overview of the known physical and chemical properties of **Ponesimod-d4**, alongside detailed experimental protocols and visualizations to support research and development activities. While specific experimental data for **Ponesimod-d4** is limited in publicly available literature, this guide leverages data from its parent compound, Ponesimod, and established methodologies for deuterated compounds to provide a comprehensive resource.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Ponesimod-d4** are summarized below. It is important to note that while many properties are expected to be similar to the non-deuterated form, slight variations may exist due to the increased mass of deuterium.



Property	Value	Source
Molecular Formula	C23H21D4CIN2O4S	[1]
Molecular Weight	465.00 g/mol	[1]
Parent Compound (Ponesimod) Molecular Weight	460.97 g/mol	[2]
Physical State	Assumed to be a white to light yellowish powder (based on the parent compound)	[3]
Isotopic Purity	Not explicitly stated in available literature. Determined by mass spectrometry and NMR spectroscopy.	
Melting Point	Not available for Ponesimod- d4.	_
Boiling Point	Not available for Ponesimod- d4.	-
рКа	Not available for Ponesimod- d4.	

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation.



Solvent	Solubility of Ponesimod-d4	Solubility of Ponesimod	Source
DMSO	10 mM	92 mg/mL (~199.6 mM)	[4][5]
Ethanol	Not available	92 mg/mL (~199.6 mM)	[5]
Water	Not available	Insoluble	[5]
DMF	Not available	5 mg/mL	[6]
DMSO:PBS (pH 7.2) (1:3)	Not available	0.25 mg/mL	[6]

Experimental Protocols Determination of Isotopic Purity

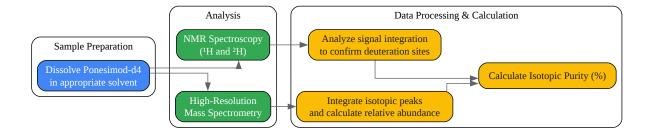
The isotopic purity of **Ponesimod-d4** is a critical quality attribute. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its determination.[7]

Methodology:

- Sample Preparation: A known concentration of Ponesimod-d4 is dissolved in a suitable solvent, such as methanol or acetonitrile.
- HRMS Analysis:
 - The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
 - Full scan mass spectra are acquired to detect the molecular ions corresponding to the deuterated ([M+D]+) and non-deuterated ([M+H]+) forms of the compound, as well as partially deuterated species.



- The relative abundance of each isotopic peak is determined by integrating the area under the curve for each ion.
- Isotopic purity is calculated as the percentage of the D4-labeled species relative to the sum of all isotopic species.
- NMR Analysis:
 - ¹H and ²H NMR spectra of the Ponesimod-d4 sample are acquired.
 - The absence or significant reduction of proton signals at the deuterated positions in the ¹H
 NMR spectrum confirms the location of deuterium incorporation.
 - The ²H NMR spectrum will show signals corresponding to the deuterium atoms, further confirming their presence and location.
 - The integration of the residual proton signals in the ¹H NMR spectrum can be used to quantify the level of deuteration.



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Figure 1: Experimental workflow for determining the isotopic purity of **Ponesimod-d4**.

Determination of Solubility

The equilibrium solubility of **Ponesimod-d4** can be determined using the shake-flask method.



Methodology:

- Sample Preparation: An excess amount of **Ponesimod-d4** is added to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH values).
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 μm) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Ponesimod-d4** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Solubility Determination: The determined concentration represents the equilibrium solubility of Ponesimod-d4 in the respective solvent under the specified conditions.

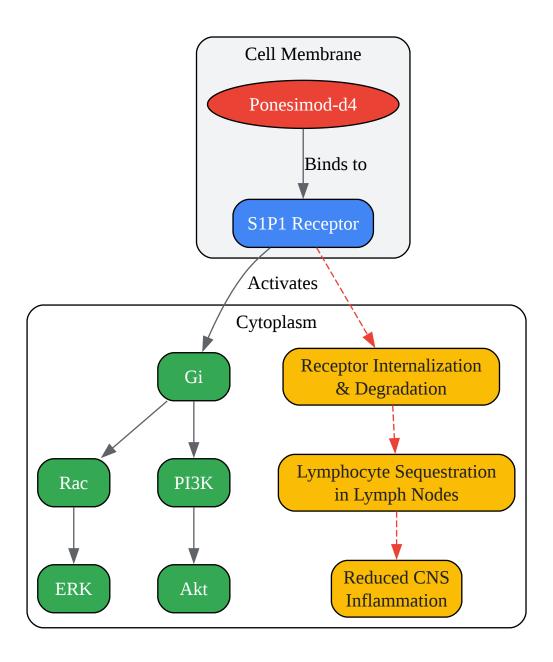
Mechanism of Action and Signaling Pathway

Ponesimod, the parent compound of **Ponesimod-d4**, is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the modulation of lymphocyte trafficking.

Ponesimod binds to S1P1 receptors on lymphocytes, inducing their internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes into the peripheral circulation. The sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.

The binding of Ponesimod to the S1P1 receptor activates downstream signaling pathways, including the MAPK/ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation.





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Figure 2: Simplified signaling pathway of Ponesimod's action on the S1P1 receptor.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Ponesimod-d4**. While specific experimental data for the deuterated form is not extensively available, the information on its parent compound, Ponesimod, coupled with established analytical methodologies, offers a robust framework for researchers and drug development professionals. The provided experimental protocols and pathway visualizations



serve as practical tools to guide further investigation and application of **Ponesimod-d4** in a research setting. As with any deuterated compound, it is crucial to experimentally verify its specific properties to fully understand its behavior and potential advantages.

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